molecular formula C14H19NO B12709094 3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone CAS No. 97562-02-2

3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone

Cat. No.: B12709094
CAS No.: 97562-02-2
M. Wt: 217.31 g/mol
InChI Key: NOSWEUUFFARIPE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone is a chemical compound that belongs to the family of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with a 4-methylphenylmethyl group and two methyl groups at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone typically involves the reaction of 4-methylbenzylamine with 3,3-dimethylglutaric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the 4-methylphenylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylhexane: A hydrocarbon with a similar structural motif but lacking the pyrrolidinone ring.

    4-Methylbenzylamine: A precursor used in the synthesis of 3,3-Dimethyl-5-((4-methylphenyl)methyl)-2-pyrrolidinone.

    3,3-Dimethylglutaric anhydride: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

97562-02-2

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3,3-dimethyl-5-[(4-methylphenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C14H19NO/c1-10-4-6-11(7-5-10)8-12-9-14(2,3)13(16)15-12/h4-7,12H,8-9H2,1-3H3,(H,15,16)

InChI Key

NOSWEUUFFARIPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(C(=O)N2)(C)C

Origin of Product

United States

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